

Theoretical and Computational Insights into 2-Ethyl-4-methylimidazole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-4-methylimidazole**

Cat. No.: **B144543**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-methylimidazole (2E4MI) is a versatile heterocyclic compound with significant industrial applications, notably as a curing agent for epoxy resins and in carbon capture technologies. A comprehensive understanding of its molecular properties is crucial for optimizing its performance and exploring new applications. This technical guide provides an in-depth analysis of the theoretical and computational characteristics of **2-Ethyl-4-methylimidazole**. Due to a scarcity of direct computational studies on this specific molecule, this paper leverages experimental data and extrapolates theoretical properties from computational studies on structurally related alkyl-substituted imidazoles. This document summarizes key physicochemical and quantum chemical parameters, outlines detailed experimental and computational methodologies, and presents visual diagrams of its synthetic pathway and proposed reaction mechanisms.

Physicochemical and Theoretical Properties

The fundamental properties of **2-Ethyl-4-methylimidazole** are summarized below. Experimental values are provided where available, and theoretical parameters are extrapolated from computational studies on similar imidazole derivatives.

Table 1: Physicochemical Properties of 2-Ethyl-4-methylimidazole

Property	Value	Source / Comment
Molecular Formula	C ₆ H ₁₀ N ₂	--INVALID-LINK--
Molecular Weight	110.16 g/mol	--INVALID-LINK--
Melting Point	45-54 °C	[Various suppliers]
Boiling Point	292-295 °C	[Various suppliers]
Solubility in Water	210 g/L at 20 °C	--INVALID-LINK--
Flash Point	~137 °C	--INVALID-LINK--
LogP	0.62	Estimated

Table 2: Extrapolated Quantum Chemical Parameters

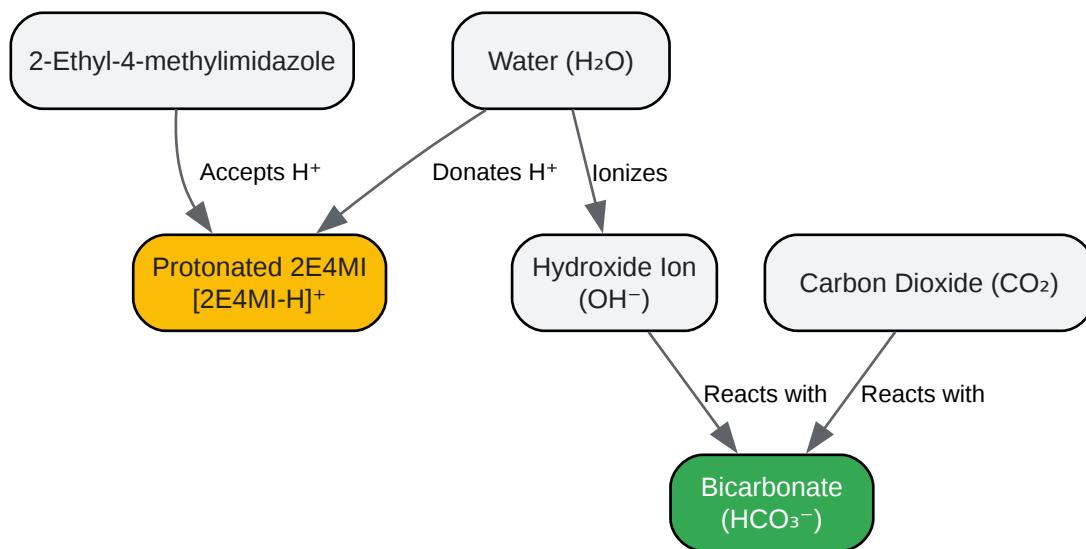
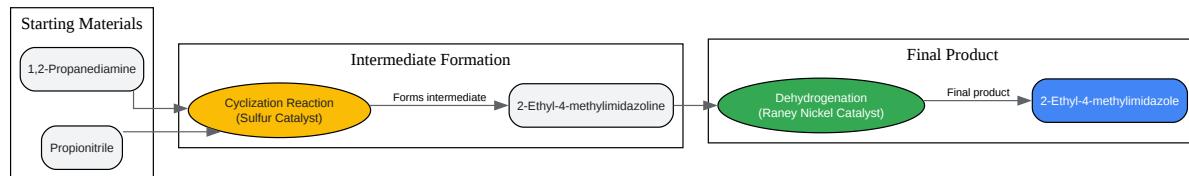
Note: These values are estimations based on DFT studies of substituted imidazoles and should be validated by specific calculations for **2-Ethyl-4-methylimidazole**.

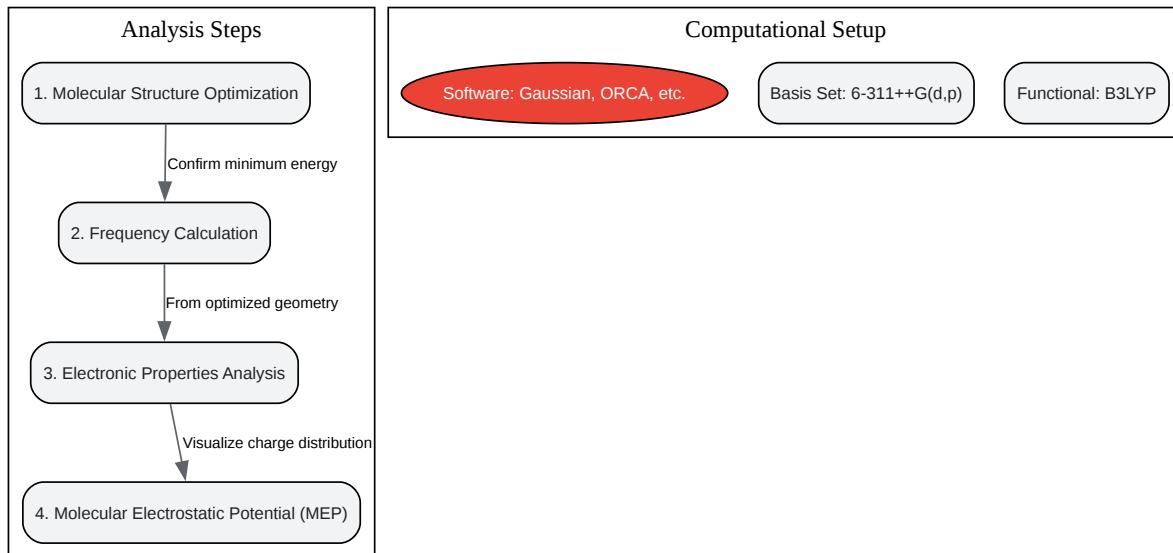
Parameter	Estimated Value	Significance in Drug Development and Material Science
HOMO Energy	~ -6.0 eV	Relates to the electron-donating ability; crucial for charge-transfer interactions.
LUMO Energy	~ 1.2 eV	Indicates electron-accepting ability; important for understanding reactivity.
HOMO-LUMO Gap	~ 7.2 eV	Suggests high kinetic stability and low reactivity.
Dipole Moment	~ 3.5 - 4.0 D	High polarity influences solubility and intermolecular interactions.
Global Hardness (η)	~ 3.6 eV	Measures resistance to change in electron distribution.
Electronegativity (χ)	~ 2.4 eV	Reflects the molecule's ability to attract electrons.

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of **2-Ethyl-4-methylimidazole**.

Table 3: Key Spectroscopic Data for 2-Ethyl-4-methylimidazole



Spectrum Type	Key Peaks / Shifts (cm ⁻¹ or ppm)	Interpretation
FT-IR (Infrared)	~3100-3300 cm ⁻¹ (broad)~2970, 2870 cm ⁻¹ ~1580 cm ⁻¹ ~1450 cm ⁻¹	N-H stretching of the imidazole ringC-H stretching of ethyl and methyl groupsC=N stretching of the imidazole ringC-H bending
¹ H NMR	~1.2 ppm (triplet)~2.1 ppm (singlet)~2.6 ppm (quartet)~6.6 ppm (singlet)~10-12 ppm (broad singlet)	-CH ₃ of ethyl group-CH ₃ of methyl group-CH ₂ - of ethyl groupC-H of imidazole ringN-H of imidazole ring
¹³ C NMR	~13.5 ppm~19.0 ppm~115.0 ppm~135.0 ppm~148.0 ppm	Methyl groupEthyl group (CH ₃)Ethyl group (CH ₂)C5 of imidazole ringC4 of imidazole ringC2 of imidazole ring


Synthesis and Reaction Mechanisms

Understanding the synthesis and reaction pathways of **2-Ethyl-4-methylimidazole** is key to its application.

Synthetic Pathway

A common industrial synthesis involves a multi-step process starting from 1,2-propanediamine and propionitrile. The process includes a cyclization reaction to form an imidazoline intermediate, followed by dehydrogenation.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Theoretical and Computational Insights into 2-Ethyl-4-methylimidazole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b144543#2-ethyl-4-methylimidazole-theoretical-and-computational-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com